(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine
CAS No.:
Cat. No.: VC17873668
Molecular Formula: C13H20N4
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N4 |
|---|---|
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | 4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pentan-2-amine |
| Standard InChI | InChI=1S/C13H20N4/c1-10(2)8-11(3)14-9-13-16-15-12-6-4-5-7-17(12)13/h4-7,10-11,14H,8-9H2,1-3H3 |
| Standard InChI Key | PKTFZMIDUGTINQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C)NCC1=NN=C2N1C=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(4-Methylpentan-2-yl)({ triazolo[4,3-a]pyridin-3-ylmethyl})amine (C₁₃H₂₀N₄) consists of a triazolo[4,3-a]pyridine heterocycle linked via a methylene bridge to a 4-methylpentan-2-yl amine group. The triazolopyridine moiety comprises a fused bicyclic system with a five-membered triazole ring adjacent to a six-membered pyridine ring, imparting aromaticity and planar rigidity. The 4-methylpentan-2-yl side chain introduces hydrophobicity and stereochemical complexity, influencing solubility and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Base Compound | Dihydrochloride Salt (CAS 1240528-12-4) |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₄ | C₁₃H₂₂Cl₂N₄ |
| Molecular Weight (g/mol) | 232.32 | 305.2 |
| SMILES Notation | CC(C)CC(C)NCc1nnc2ccccn12 | CC(C)CC(C)NCc1nnc2ccccn12.Cl.Cl |
| Solubility (Predicted) | Low in water; high in DMSO | Enhanced aqueous solubility |
The dihydrochloride salt form, with a molecular weight of 305.2 g/mol, is commonly employed in pharmacological studies due to improved stability and bioavailability .
Synthesis and Chemical Reactivity
Synthetic Pathways
The primary synthesis route involves alkylation of a triazolopyridine intermediate with 4-methylpentan-2-yl halide under basic conditions. Potassium carbonate facilitates deprotonation of the triazolopyridine nitrogen, enabling nucleophilic substitution at the methylene carbon. Alternative methodologies, such as the cyclization of chloroethynylphosphonates with hydrazinylpyridines, have been reported for related triazolopyridine derivatives, though these typically yield phosphonylated analogs .
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Reactions proceed optimally at 60–80°C.
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Solvent: Polar aprotic solvents (e.g., DMF, acetone) enhance reaction kinetics.
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Catalysis: Base catalysts (e.g., K₂CO₃) are critical for intermediate stabilization .
Post-Synthetic Modifications
The compound undergoes characteristic amine reactions, including:
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Acylation: Formation of amides with acyl chlorides.
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Oxidation: Conversion to nitroso derivatives under strong oxidizing conditions.
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Salt Formation: Protonation with HCl yields the dihydrochloride salt, widely used in biological assays .
Applications in Chemical and Biological Research
Medicinal Chemistry
The triazolopyridine scaffold is recognized for its pharmacophoric versatility. In (4-Methylpentan-2-yl)({ triazolo[4,3-a]pyridin-3-ylmethyl})amine, the amine side chain serves as a hydrogen bond donor, enhancing target binding affinity. Structural analogs have demonstrated:
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mGlu₂ Receptor Modulation: 7-Aryl-1,2,4-triazolo[4,3-a]pyridines exhibit positive allosteric modulator (PAM) activity at metabotropic glutamate receptors, with kinetic profiles correlating to in vivo efficacy .
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Antifungal Activity: Pyridine-3-sulfonamide-triazole hybrids inhibit Candida albicans lanosterol 14α-demethylase, suggesting potential repurposing for antimicrobial applications .
Material Science
Crystallographic studies of related triazolopyridines reveal monoclinic systems stabilized by intermolecular hydrogen bonding. These properties are exploitable in designing organic semiconductors or coordination polymers.
Comparative Analysis with Related Compounds
1,2,4-Triazolo[1,5-a]pyridines
Dimroth rearrangement of triazolo[4,3-a]pyridines under acidic conditions yields regioisomeric triazolo[1,5-a]pyridines. These isomers display altered electronic distributions, impacting binding to biological targets .
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